molecular formula C21H22N6O2S2 B3015959 2-((4-(4-methoxyphenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 847393-46-8

2-((4-(4-methoxyphenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Cat. No. B3015959
M. Wt: 454.57
InChI Key: RHXSYSYYLVFIIP-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, catalysts, and the yield of the product.



Molecular Structure Analysis

This involves the use of spectroscopic techniques (like NMR, IR, Mass spectrometry) to determine the structure of the compound.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances, its reactivity, and the products formed.



Physical And Chemical Properties Analysis

This involves studying the compound’s melting point, boiling point, solubility, stability, etc.


Scientific Research Applications

Metabolism and Structural Studies

  • A study focused on the metabolism of a structurally similar compound, revealing insights into how such chemicals are metabolically transformed. This research could be relevant for understanding the metabolism of 2-((4-(4-methoxyphenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide (Varynskyi & Kaplaushenko, 2020).

Antimicrobial Activities

  • Compounds related to the chemical have been synthesized and evaluated for their antimicrobial properties, providing insight into potential applications in fighting bacterial and fungal infections (Bayrak et al., 2009).

Synthesis and Structural Characterization

  • Research on the synthesis of similar compounds and their structural assessment offers a framework for the chemical synthesis and characterization of 2-((4-(4-methoxyphenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide (Castiñeiras, García-Santos, & Saa, 2018).

Anticancer Properties

  • Studies have shown that compounds with similar chemical structures possess anticancer activities, suggesting potential research avenues for the subject compound in cancer treatment (Evren et al., 2019).

Antifungal and Apoptotic Effects

  • Research on triazole-oxadiazoles, which share some structural similarities, indicates that they have significant antifungal and apoptotic effects on Candida species, hinting at similar possibilities for the compound (Çavușoğlu, Yurttaş, & Cantürk, 2018).

Enzyme Inhibitory Activities

  • Analogous triazole compounds have been explored for their enzyme inhibitory activities, such as carbonic anhydrase and cholinesterase inhibition, which could be relevant for the target compound (Virk et al., 2018).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions to be taken while handling it.


Future Directions

This involves potential applications, ongoing research, and areas where the compound could be of use in the future.


Please consult a professional chemist or a trusted scientific database for more accurate and detailed information. It’s also important to note that working with chemicals should always be done following safety guidelines and under appropriate supervision.


properties

IUPAC Name

2-[[4-(4-methoxyphenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O2S2/c1-14-12-30-20(22-14)23-19(28)13-31-21-25-24-18(11-16-5-4-10-26(16)2)27(21)15-6-8-17(29-3)9-7-15/h4-10,12H,11,13H2,1-3H3,(H,22,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHXSYSYYLVFIIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)CC4=CC=CN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-(4-methoxyphenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

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